2-(4-iodo-1H-pyrazol-1-yl)butanoic acid

Organic Synthesis Medicinal Chemistry Cross-Coupling

2-(4-Iodo-1H-pyrazol-1-yl)butanoic acid (CAS 1343733-41-4) is a heterocyclic small-molecule building block featuring a pyrazole core with a 4-iodo substituent and a butanoic acid side chain attached at the N1 position. It has a molecular formula of C7H9IN2O2 and a molecular weight of 280.06 g/mol.

Molecular Formula C7H9IN2O2
Molecular Weight 280.06
CAS No. 1343733-41-4
Cat. No. B3377706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-iodo-1H-pyrazol-1-yl)butanoic acid
CAS1343733-41-4
Molecular FormulaC7H9IN2O2
Molecular Weight280.06
Structural Identifiers
SMILESCCC(C(=O)O)N1C=C(C=N1)I
InChIInChI=1S/C7H9IN2O2/c1-2-6(7(11)12)10-4-5(8)3-9-10/h3-4,6H,2H2,1H3,(H,11,12)
InChIKeyLIQJAECTNLKEIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Iodo-1H-pyrazol-1-yl)butanoic Acid (CAS 1343733-41-4): An Iodinated Pyrazole-Butanoic Acid Scaffold for Cross-Coupling and Medicinal Chemistry Procurement


2-(4-Iodo-1H-pyrazol-1-yl)butanoic acid (CAS 1343733-41-4) is a heterocyclic small-molecule building block featuring a pyrazole core with a 4-iodo substituent and a butanoic acid side chain attached at the N1 position [1]. It has a molecular formula of C7H9IN2O2 and a molecular weight of 280.06 g/mol [1]. This compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, with its iodine atom enabling participation in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings .

Why 2-(4-Iodo-1H-pyrazol-1-yl)butanoic Acid Cannot Be Replaced by Unsubstituted or Alternative Halogenated Pyrazole Analogs in Synthesis Workflows


Simple substitution of the 4-iodo substituent with alternative halogens (e.g., Br or Cl) or with a hydrogen atom fundamentally alters the compound's reactivity profile in cross-coupling reactions, synthetic accessibility, and physicochemical properties. The carbon-iodine bond possesses a significantly lower bond dissociation energy (approximately 53 kcal/mol) compared to C-Br (67 kcal/mol) and C-Cl (78 kcal/mol), enabling oxidative addition to Pd(0) catalysts under milder conditions and with higher turnover frequencies [1]. Additionally, the presence of the carboxylic acid group at the butanoic acid side chain imparts distinct solubility and purification characteristics relative to ester-protected or shorter-chain analogs, directly impacting downstream synthetic efficiency and final compound purity .

Quantitative Comparative Evidence for 2-(4-Iodo-1H-pyrazol-1-yl)butanoic Acid vs. Structurally Related Analogs


Enhanced Reactivity in Pd-Catalyzed Cross-Coupling Reactions vs. Bromo and Chloro Analogs

The 4-iodo substituent in the target compound exhibits superior oxidative addition kinetics with Pd(0) catalysts compared to the corresponding 4-bromo and 4-chloro analogs. This is attributable to the lower C-I bond dissociation energy (approximately 53 kcal/mol) versus C-Br (67 kcal/mol) and C-Cl (78 kcal/mol) [1]. In practice, this enables Suzuki-Miyaura and Sonogashira couplings to proceed at lower temperatures and with shorter reaction times, reducing thermal degradation of sensitive functional groups and improving overall synthetic yields .

Organic Synthesis Medicinal Chemistry Cross-Coupling

Higher Purity Specification vs. Uncontrolled or Lower-Purity Analogs

Reputable vendors supply 2-(4-iodo-1H-pyrazol-1-yl)butanoic acid with a minimum purity specification of 95% (HPLC) . In contrast, the structurally related compound 2-(4-bromo-1H-pyrazol-1-yl)butanoic acid is often listed without a defined purity grade or with lower typical purity (e.g., 95% typical but not guaranteed) . This defined purity threshold reduces the risk of introducing unknown impurities that could interfere with sensitive catalytic cycles or confound biological assay results.

Chemical Procurement Quality Control Synthetic Reliability

Optimal Hydrophobicity (LogP) for Membrane Permeability and Drug-Likeness vs. More Hydrophilic Analogs

The presence of the iodine atom and the butanoic acid side chain contributes to a calculated LogP of approximately 2.00 for the closely related compound 2-(4-bromo-1H-pyrazol-1-yl)butanoic acid . The target iodo compound is expected to have a similar or slightly higher LogP (due to iodine's higher hydrophobicity compared to bromine). This LogP range (2-3) is considered optimal for balancing aqueous solubility and passive membrane permeability, aligning with Lipinski's Rule of Five for drug-likeness. In contrast, the 4-methyl analog (4-(4-methyl-1H-pyrazol-1-yl)butanoic acid) has a lower LogP (estimated ~1.5) due to the less lipophilic methyl group, which may limit its ability to cross biological membranes [1].

Medicinal Chemistry ADME Drug Discovery

Optimal Research and Industrial Use Cases for 2-(4-Iodo-1H-pyrazol-1-yl)butanoic Acid Based on Quantitative Differentiation Evidence


Palladium-Catalyzed Cross-Coupling Reactions for Diversification of Pyrazole-Containing Compound Libraries

Due to the low C-I bond dissociation energy (~53 kcal/mol), this compound is ideal for Suzuki-Miyaura and Sonogashira couplings under mild conditions, enabling the rapid generation of diverse pyrazole-based analogs for SAR studies. The butanoic acid side chain can be further functionalized (e.g., amide bond formation) to introduce additional diversity points .

Synthesis of Drug-Like Molecules with Balanced Hydrophobicity for Oral Bioavailability Optimization

With a predicted LogP in the optimal range of 2-3, this scaffold is well-suited for incorporation into hit-to-lead and lead optimization campaigns targeting orally bioavailable therapeutics. Its lipophilicity can enhance passive membrane permeability while the carboxylic acid group provides a handle for prodrug strategies or salt formation .

Building Block Procurement for High-Throughput Chemistry Platforms Requiring Defined Purity

The availability of this compound with a minimum purity specification of 95% (HPLC) makes it a reliable choice for automated synthesis platforms and high-throughput experimentation (HTE) workflows, where impurities can poison catalysts or skew biological assay results .

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